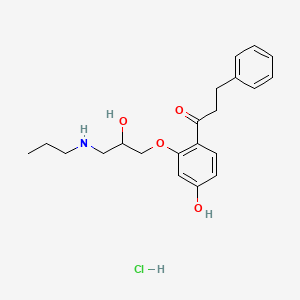

4-Hydroxy Propafenone Hydrochloride

Description

Contextualization within Propafenone (B51707) Metabolism and Antiarrhythmic Class IC Agents

Propafenone is primarily metabolized in the liver, where it undergoes extensive biotransformation. oup.com The two main metabolic pathways involve the cytochrome P450 (CYP) enzymes, specifically CYP2D6 and CYP3A4. researchgate.netnih.gov The hydroxylation of the propafenone molecule, mediated by CYP2D6, results in the formation of 5-hydroxypropafenone (B19502). nih.govfda.gov Another significant metabolite is N-depropylpropafenone (norpropafenone), formed through the action of CYP3A4 and CYP1A2. nih.govfda.gov It is important to note that the commonly researched active hydroxylated metabolite is 5-hydroxypropafenone, and "4-Hydroxy Propafenone" often refers to this compound in the context of its chemical structure, where the hydroxyl group is at the 4-position of the phenyl ring.

The metabolism of propafenone is subject to genetic polymorphism of the CYP2D6 enzyme. fda.gov Individuals can be classified as extensive metabolizers (EMs) or poor metabolizers (PMs). In EMs, who constitute over 90% of patients, propafenone is rapidly converted to 5-hydroxypropafenone. fda.gov In contrast, PMs have a reduced or absent ability to form this metabolite, leading to higher plasma concentrations of the parent drug. fda.govahajournals.org This variability underscores the importance of studying the metabolites to understand the full clinical picture.

Significance of Hydroxylated Metabolites in Drug Discovery and Development Research

The study of hydroxylated metabolites is a crucial aspect of drug discovery and development for several reasons. Hydroxylation, the addition of a hydroxyl (-OH) group, can significantly alter a drug's pharmacological and pharmacokinetic properties. hyphadiscovery.comfrontiersin.orgnih.gov

Key aspects of the significance of hydroxylated metabolites include:

Altered Potency and Selectivity: Hydroxylation can change the binding affinity of a molecule to its target receptor. For instance, while both propafenone enantiomers have equivalent sodium channel blocking activity, the S-enantiomer is a more potent beta-antagonist. fda.gov The 5-hydroxy metabolite has similar sodium and calcium channel activity to propafenone but significantly less beta-blocking activity. fda.gov

Metabolic Stability: The introduction of a hydroxyl group can create a new site for further metabolism, potentially impacting the drug's half-life and duration of action. frontiersin.org

Drug-Drug Interactions: Understanding the metabolic pathways, including hydroxylation, is vital for predicting and managing potential drug-drug interactions. wikipedia.org For example, drugs that inhibit or induce CYP2D6 can significantly alter the plasma concentrations of propafenone and its hydroxylated metabolites. nih.gov

Development of New Chemical Entities: Active metabolites themselves can sometimes be developed as new drugs, potentially offering an improved therapeutic profile over the parent compound. nih.gov

The investigation of hydroxylated metabolites like 4-Hydroxy Propafenone provides a more complete understanding of a drug's disposition and action in the body, which is essential for optimizing therapy and ensuring patient safety.

Nomenclatural Considerations and Positional Isomerism of Hydroxylated Propafenone Derivatives

The nomenclature of propafenone derivatives is based on standard chemical naming conventions. The parent compound, propafenone, has the chemical name 1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenyl-1-propanone. drugfuture.com The "-afenone" stem in propafenone signifies it as a derivative used as an antiarrhythmic agent. uah.esdrugs.com

Hydroxylated derivatives are named based on the position of the hydroxyl group on the aromatic rings. The most clinically relevant hydroxylated metabolite of propafenone is 5-hydroxypropafenone. oup.com This indicates that the hydroxyl group is attached to the 5th carbon atom of the phenyl ring that is part of the propiophenone (B1677668) structure.

It is crucial to distinguish between positional isomers, which have the same molecular formula but different arrangements of atoms. In the context of hydroxylated propafenone, positional isomers would have the hydroxyl group at different positions on the phenyl rings. For example, while 5-hydroxypropafenone is the major active metabolite, other hydroxylated isomers could theoretically exist, though they are not as pharmacologically significant. The precise location of the hydroxyl group can dramatically influence the molecule's interaction with its biological targets and its metabolic fate.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[4-hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-13-17(23)9-10-19(21)20(25)11-8-16-6-4-3-5-7-16;/h3-7,9-10,13,18,22-24H,2,8,11-12,14-15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRSKHMUIJZGKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(COC1=C(C=CC(=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662023 | |

| Record name | 1-{4-Hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylpropan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86383-31-5 | |

| Record name | 1-Propanone, 1-[4-hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenyl-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86383-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{4-Hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylpropan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Stereochemical Control of 4 Hydroxy Propafenone Hydrochloride

De Novo Synthetic Routes for 4-Hydroxylated Propafenone (B51707) and its Analogs

The de novo synthesis of 4-hydroxypropafenone and its analogs is a critical area of research, driven by the need to understand the structure-activity relationships (SAR) and metabolic profiles of these compounds. Propafenone is metabolized in humans primarily to 5-hydroxypropafenone (B19502), whereas in rodents, the main metabolite is 4'-hydroxypropafenone. nih.gov This species-specific difference necessitates the development of synthetic routes to access both isomers for comprehensive pharmacological studies.

One established synthetic approach involves a multi-step process starting from readily available precursors. ceon.rs A general method for creating propafenone derivatives includes the condensation of acetophenone (B1666503) with a substituted benzaldehyde, followed by the reduction of the resulting α,β-unsaturated ketone. ceon.rs Subsequent steps involve the addition of phenolic nucleophiles to epichlorohydrin, aminolysis with propylamine, and finally, reaction with hydrochloric acid to yield the hydrochloride salt of the aryloxypropanolamine derivatives. ceon.rs

For the synthesis of analogs with modified properties, researchers have introduced various substituents. For instance, novel analogs with the general structure 1-[2-[2-hydroxy-3-[4-substituted-1-piperazinyl]-1-propoxy]phenyl-1-propanone have been synthesized by condensing 1-[2-[2,3-epoxypropoxy]phenyl]-3-phenyl-1-propanone with substituted piperazines. researchgate.net This strategy allows for the exploration of how different substituents on the piperazine (B1678402) ring affect the compound's biological activity. researchgate.net

Furthermore, the synthesis of fluorinated analogs has been explored to modulate metabolic stability. nih.gov The incorporation of fluorine at the 4'- and 5-positions, the primary sites of metabolism, was investigated. While these substitutions did not significantly impact potency, they often led to decreased solubility and permeability compared to the parent compound. nih.gov

Chemoenzymatic and Stereoselective Synthesis Methodologies for Enantiomeric Resolution

Propafenone possesses a chiral center, and its enantiomers exhibit different pharmacological and metabolic profiles. ahajournals.org The (S)-enantiomer is primarily responsible for the β-blocking activity, while both enantiomers contribute to the sodium channel-blocking effects. ahajournals.org This stereoselectivity underscores the importance of methods for resolving and synthesizing enantiomerically pure forms of its metabolites, such as 4-hydroxypropafenone.

Chemoenzymatic synthesis has emerged as a powerful tool for the enantiomeric resolution of propafenone and its derivatives. researchgate.net A key strategy involves the enzymatic kinetic resolution (KR) of a racemic intermediate. For example, the KR of racemic 1-(chloromethyl)-2-[o-(3-phenylpropionyl)phenoxy]ethyl acetate (B1210297) using Novozym® 435, a lipase (B570770) from Candida antarctica, has been successfully employed. researchgate.netresearchgate.net This hydrolytic process allows for the separation of the enantiomers with high enantiomeric excess. researchgate.net Lipase-catalyzed reactions, including enantioselective transesterification, hydrolysis, and methanolysis, have proven effective for obtaining enantiomers with excellent purity (>99% ee). nih.gov

Docking studies have provided insights into the chiral preference of enzymes like CAL-B, which often favors the R-enantiomer. nih.gov In addition to enzymatic methods, chiral high-performance liquid chromatography (HPLC) is a common analytical technique for separating and quantifying the enantiomers of propafenone and its hydroxylated metabolites. ahajournals.org This is often achieved after derivatization with a chiral agent, such as 2,3,4,5-tetra-O-acetyl-β-D-glucopyranosyl-isothiocyanate (GITC). ahajournals.orgresearchgate.net

The stereoselective metabolism of propafenone itself is a significant factor. Glucuronidation, a major metabolic pathway, shows stereoselectivity. Studies in healthy volunteers have shown that the apparent oral clearance of (R)-propafenone is higher than that of (S)-propafenone, which is partly attributed to stereoselective glucuronidation. nih.gov Specifically, the glucuronidation of 5-hydroxypropafenone favors the (S)-enantiomer, while sulfation shows a preference for the (R)-enantiomer. nih.gov

Synthesis of Stable Isotope-Labeled 4-Hydroxy Propafenone Hydrochloride for Research Applications

Stable isotope-labeled (SIL) compounds are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies. The use of deuterium (B1214612) (²H or D) and carbon-13 (¹³C) labeled analogs allows for their use as internal standards in mass spectrometry (MS)-based quantification, providing high accuracy and precision. medchemexpress.comnih.gov

The synthesis of deuterium-labeled 4-hydroxypropafenone hydrochloride has been reported. medchemexpress.com For instance, 4-Hydroxy Propafenone-d5 hydrochloride is a commercially available deuterated analog. medchemexpress.commedchemexpress.eu The deuterium atoms are typically introduced at positions that are metabolically stable to prevent isotope exchange. The synthesis often involves using deuterated precursors or reagents in the synthetic sequence. For example, a common strategy is the reduction of an intermediate with a deuterium source like lithium aluminum deuteride (B1239839) or quenching a reaction with deuterium oxide (D₂O). nih.gov

Strategies for deuterium incorporation can be highly specific. One method involves the selective reduction of an alkyne intermediate using lithium aluminum hydride or deuteride and quenching with H₂O or D₂O to introduce deuterium at specific positions. nih.gov Another approach is catalytic exchange using deuterium gas (D₂) and a catalyst like palladium-on-carbon (Pd/C).

These labeled compounds, such as Propafenone-d5 and 5-Hydroxy Propafenone-d5, are crucial for quantitative bioanalysis, enabling researchers to accurately measure the concentrations of the parent drug and its metabolites in complex biological matrices like plasma and tissue. medchemexpress.commedchemexpress.comchemsrc.com

Table 1: Examples of Stable Isotope-Labeled Propafenone and Metabolites

| Compound Name | Isotopic Label | Application |

| 4-Hydroxy Propafenone-d5 hydrochloride | Deuterium (d5) | Internal standard for MS-based quantification. medchemexpress.commedchemexpress.eu |

| 5-Hydroxy Propafenone-d5 (hydrochloride) | Deuterium (d5) | Tracer in metabolic studies. medchemexpress.commedchemexpress.com |

| Propafenone-d5 hydrochloride (Ethyl) | Deuterium (d5) | Pharmacokinetic studies. medchemexpress.comchemsrc.com |

| Propafenone-(phenyl-d5) hydrochloride | Deuterium (d5) | Tracer for metabolism studies. medchemexpress.com |

Derivatization Strategies for Structural Modification and Analog Generation

Derivatization and the generation of analogs are fundamental to lead optimization in drug discovery, aiming to improve potency, selectivity, and pharmacokinetic properties while reducing off-target effects. For propafenone, various structural modifications have been explored to separate its antiarrhythmic activity from other biological effects or to investigate new therapeutic applications. nih.govnih.gov

Key structural features of propafenone that are crucial for its activity include a protonated nitrogen, an ether linkage, a carbonyl group, and aromatic moieties. ceon.rs Modifications have often focused on the alkylamine side chain. nih.gov For example, replacing the n-propylamine group with bulkier, less basic amines, such as diphenylmethyl piperazine moieties, has been shown to improve antimalarial potency while reducing activity at the cardiac ion channels targeted by the parent drug. nih.gov

Another derivatization strategy involves synthesizing novel analogs by condensing 1-[2-[2,3-epoxypropoxy]phenyl]-3-phenyl-1-propanone with various substituted piperazines. researchgate.net This approach allows for the introduction of a wide range of substituents at the piperazine nitrogen, enabling a systematic exploration of the structure-activity relationship (SAR). researchgate.net

Fluorination is another derivatization technique used to enhance metabolic stability. nih.gov Introducing fluorine at the 4'- and 5-positions of propafenone, the primary sites of hydroxylation, was explored to block metabolism. While this modification slowed human microsomal metabolism for some analogs, it did not always prevent it, as the metabolizing enzymes could sometimes "avoid" the fluorinated position and oxidize an adjacent one. nih.gov

These derivatization strategies are essential for developing a deeper understanding of the molecular interactions between propafenone analogs and their biological targets and for designing new compounds with improved therapeutic profiles. ceon.rsmdpi.com

Metabolic Formation and Enzymology of 4 Hydroxy Propafenone

Species-Specific Hydroxylation Regioselectivity of Propafenone (B51707)

The metabolic fate of propafenone shows marked differences across species, particularly in the position of hydroxylation on its aromatic ring. This regioselectivity is a critical factor in preclinical drug development and the interpretation of animal model data. In vitro investigations using liver microsomes from various mammals have revealed distinct primary pathways for propafenone metabolism. nih.gov

While humans and marmosets predominantly favor the 5-hydroxylation pathway, other species, notably rodents and minipigs, primarily produce the 4'-hydroxy metabolite. nih.govnih.gov Still other species, like cynomolgus monkeys and dogs, favor N-despropylation. nih.govnih.gov This divergence underscores the differential enzymatic makeup of hepatic systems across species.

| Species | Primary Metabolic Pathway | Primary Metabolite |

|---|---|---|

| Human | 5-Hydroxylation | 5-Hydroxy Propafenone |

| Rat | 4'-Hydroxylation | 4-Hydroxy Propafenone |

| Mouse | 4'-Hydroxylation | 4-Hydroxy Propafenone |

| Minipig | 4'-Hydroxylation | 4-Hydroxy Propafenone |

| Marmoset | 5-Hydroxylation | 5-Hydroxy Propafenone |

| Cynomolgus Monkey | N-Despropylation | N-Despropylpropafenone |

| Dog | N-Despropylation | N-Despropylpropafenone |

In key animal models such as rats and mice, the formation of 4-Hydroxy Propafenone is efficiently catalyzed by Cytochrome P450 2D2 (CYP2D2). nih.govnih.govnih.gov Studies utilizing recombinant rat CYP2D2 confirmed its capacity to efficiently mediate propafenone 4'-hydroxylation. nih.govnih.govresearchgate.net This enzymatic action is comparable to the activity observed in intact rat liver microsomes, establishing CYP2D2 as the principal enzyme for this specific metabolic route in these animals. nih.govnih.gov The major metabolite found in rat liver perfusate is, accordingly, 4'-hydroxypropafenone. nih.gov

A stark contrast is observed when comparing the rat CYP2D2-mediated pathway with the primary human pathway. In humans, the metabolism of propafenone is dominated by 5-hydroxylation, a reaction catalyzed by Cytochrome P450 2D6 (CYP2D6). nih.govnih.govnih.gov This enzyme is responsible for the formation of 5-hydroxypropafenone (B19502), the major active metabolite in humans. nih.govwjgnet.com

The reason for this difference in regioselectivity lies in the subtle structural variations between the active sites of rat CYP2D2 and human CYP2D6. nih.govnih.gov In silico docking models have suggested that the propafenone molecule orients itself differently within the catalytic sites of these two homologous enzymes. For rat CYP2D2, the carbon-4' of propafenone is positioned favorably for hydroxylation, whereas for human CYP2D6, it is the carbon-5 that is presented for enzymatic attack. nih.govnih.gov This highlights that while the broader P450 2D subfamily is responsible for propafenone hydroxylation in both species, the specific isoform and its unique structural characteristics determine the ultimate metabolic outcome. nih.govnih.gov

Enzyme Kinetics of 4-Hydroxylation Processes

The kinetics of the enzymatic reactions that metabolize propafenone provide insight into the efficiency and capacity of these pathways. Studies investigating the 4'-hydroxylation of propafenone by recombinant rat CYP2D2 found that the reaction proceeds in a substrate inhibition manner. nih.govnih.govnih.gov This kinetic model implies that as the concentration of the substrate (propafenone) increases, it can bind to the enzyme in a way that inhibits further catalytic activity, leading to a decrease in the reaction rate at very high substrate levels. This behavior was found to be comparable to the kinetics observed in whole rat liver microsomes. nih.govnih.gov

While detailed Michaelis-Menten constants (Km and Vmax) for the specific 4-hydroxylation reaction are not extensively detailed in the reviewed literature, kinetic analyses of related pathways in rats have been performed. For instance, studies on N-depropylation in rat liver microsomes induced by dexamethasone (B1670325) or β-naphthoflavone have determined the Km and Vmax for the metabolism of propafenone's enantiomers, revealing stereoselective differences in enzyme affinity (Km) but not in the maximum reaction velocity (Vmax). wjgnet.com

Mechanisms of Stereoselective Formation of 4-Hydroxy Propafenone Enantiomers

Propafenone is administered as a racemic mixture of two enantiomers, (R)- and (S)-propafenone. The enzymes responsible for its metabolism can exhibit stereoselectivity, metabolizing one enantiomer more readily than the other. This can be due to differences in affinity for the enzyme's active site (Km) or in the catalytic rate (Vmax). wjgnet.com

However, the scientific literature reviewed does not provide specific details on the stereoselective formation of the (R)- and (S)-enantiomers of 4-Hydroxy Propafenone. While extensive research has documented the stereoselectivity of the human 5-hydroxylation pathway (catalyzed by CYP2D6) and the N-dealkylation pathway (catalyzed by CYP1A2 and CYP3A4), the specific stereochemical preferences of rat CYP2D2 in the formation of 4-Hydroxy Propafenone enantiomers are not clearly elucidated. nih.govwjgnet.comingentaconnect.com

In Vitro Metabolism Studies Utilizing Isolated Enzyme Systems and Subcellular Fractions (e.g., Liver Microsomes)

The elucidation of the metabolic pathways of propafenone, including the formation of 4-Hydroxy Propafenone, has been heavily reliant on in vitro research methodologies. These studies use isolated components of the metabolic machinery to understand specific reactions in a controlled environment.

A primary tool is the use of liver microsomes, which are vesicles of endoplasmic reticulum containing a high concentration of Cytochrome P450 enzymes. nih.govnih.gov Researchers have used liver microsomes from a wide array of species—including humans, rats, mice, dogs, and monkeys—to map the species-dependent regioselectivity of propafenone hydroxylation. nih.govnih.gov Further refinement is achieved using recombinant P450 enzymes, which are individual P450 isoforms (like rat CYP2D2 or human CYP2D6) produced in cell systems. nih.govnih.gov This allows for the unambiguous assignment of a specific metabolic reaction to a single enzyme. nih.govnih.gov

Studies have also employed cryopreserved hepatocytes from different species. strides.com Hepatocytes, being intact liver cells, provide a more complete metabolic picture as they contain both Phase I (like P450s) and Phase II (conjugating) enzymes. These studies confirmed the interspecies differences in hydroxylation, with human hepatocytes producing primarily 5-OH-propafenone and rat and mouse hepatocytes producing much smaller relative amounts, consistent with the microsomal data. strides.com

Impact of Genetic Polymorphism (e.g., CYP2D6 phenotype) on Propafenone Hydroxylation Pathways and Metabolite Ratios in Research Models

In humans, the gene for the CYP2D6 enzyme is highly polymorphic, meaning numerous genetic variants exist within the population. ahajournals.org These variants can lead to enzymes with normal, decreased, absent, or increased activity. wjgnet.com This genetic variability divides the population into different metabolizer phenotypes, primarily:

Poor Metabolizers (PMs): Have little to no CYP2D6 function.

Intermediate Metabolizers (IMs): Have decreased CYP2D6 function.

Extensive (or Normal) Metabolizers (EMs): Have normal CYP2D6 function.

Ultrarapid Metabolizers (UMs): Have increased CYP2D6 function.

This polymorphism has a profound impact on the metabolism of propafenone in humans. In EMs, propafenone is readily converted to 5-hydroxypropafenone. ahajournals.org In contrast, in PMs, the 5-hydroxylation pathway is severely impaired. wjgnet.comnih.gov This leads to significantly higher plasma concentrations of the parent drug (propafenone) and very low to non-existent levels of the 5-hydroxy metabolite. wjgnet.comahajournals.org Consequently, the metabolic ratio of propafenone to 5-hydroxypropafenone is dramatically higher in PMs compared to EMs. ingentaconnect.comdrugbank.com

A meta-analysis of pharmacokinetic studies demonstrated these differences quantitatively. In individuals classified as PMs, the exposure (AUC) to propafenone was significantly higher, and its elimination half-life was substantially longer compared to EMs. ahajournals.orginformahealthcare.com

| Parameter | Poor Metabolizers (PMs) | Extensive Metabolizers (EMs) | Fold Difference (PM vs. EM) |

|---|---|---|---|

| Cmax (µg/mL) | 1.10 | ~0.098 | ~11.2-fold higher |

| AUC (µg·h/mL) | 15.9 | ~6.6 | ~2.4-fold higher |

| t1/2 (h) | 12.8 | ~2.7 | ~4.7-fold higher |

This genetic variation in a research model—the human population—is a critical determinant of drug exposure and the resulting ratio of metabolites, though it primarily affects the 5-hydroxylation pathway and not the 4-hydroxylation pathway characteristic of other species.

Structure Activity Relationships Sar and Molecular Interactions of 4 Hydroxy Propafenone Hydrochloride

Elucidation of Structural Determinants for Modulating Biological Activity

The biological activity of 4-Hydroxy Propafenone (B51707) Hydrochloride is a composite of the effects of its core structure, inherited from propafenone, and the modifications endowed by the hydroxyl group. The precise placement of this hydroxyl group and the molecule's stereochemistry are critical determinants of its pharmacological effects.

The position of the hydroxyl group on the propafenone scaffold is a key factor in modulating its binding affinity to receptors and its effects on ion channels. While research directly on the 4-hydroxy metabolite is limited, studies on the related 5-hydroxypropafenone (B19502) provide valuable insights into the role of hydroxylation.

Both propafenone and its 5-hydroxy metabolite have been shown to block the human ether-a-go-go-related gene (HERG) potassium channels, an important interaction for understanding cardiac activity. drugbank.comresearchgate.netoup.com Studies have demonstrated that both propafenone and 5-hydroxypropafenone inhibit HERG channels to a similar extent, suggesting that the presence of the hydroxyl group at the 5-position does not drastically alter the fundamental blocking mechanism. drugbank.comoup.com Both compounds appear to bind predominantly to the open state of the channel. drugbank.com

Further research on another potassium channel, hKv1.5, revealed that both propafenone and 5-hydroxy-propafenone inhibit the current in a concentration-dependent manner, though propafenone exhibits a slightly higher potency. nih.gov This suggests that the addition of the hydroxyl group at the 5-position may slightly reduce the inhibitory activity at this specific channel.

Extrapolating from these findings, the introduction of a hydroxyl group at the 4-position in 4-Hydroxy Propafenone Hydrochloride is expected to influence its interaction with ion channels. The polarity and hydrogen-bonding capability of the hydroxyl group can alter the binding kinetics and affinity for the channel's pore or other binding sites. The precise impact would depend on the specific topology of the binding pocket and whether the 4-position allows for more or less favorable interactions compared to the 5-position or the unsubstituted parent compound.

| Compound | Ion Channel | Effect | Potency (KD or IC50) |

|---|---|---|---|

| Propafenone | HERG | Inhibition | Similar to 5-OH-propafenone |

| 5-Hydroxypropafenone | HERG | Inhibition | Similar to propafenone |

| Propafenone | hKv1.5 | Inhibition | 4.4 ± 0.3 µM nih.gov |

| 5-Hydroxypropafenone | hKv1.5 | Inhibition | 9.2 ± 1.6 µM nih.gov |

| Propafenone | IKr | Inhibition | 0.80 ± 0.14 µM documentsdelivered.com |

| 5-Hydroxypropafenone | IKr | Inhibition | 1.88 ± 0.21 µM documentsdelivered.com |

| N-depropylpropafenone | IKr | Inhibition | 5.78 ± 1.24 µM documentsdelivered.com |

Propafenone is a chiral molecule and is administered as a racemic mixture of its (S)- and (R)-enantiomers. These enantiomers exhibit different pharmacological properties, a phenomenon that is expected to extend to its hydroxylated metabolites.

Studies on the enantiomers of propafenone have revealed significant differences in their beta-blocking activity. The (S)-enantiomer is a much more potent β-adrenoceptor antagonist than the (R)-enantiomer. nih.govnih.gov In contrast, both enantiomers show similar activity as sodium channel blockers, which is the primary antiarrhythmic mechanism of propafenone. nih.gov

| Enantiomer | Primary Activity | Relative Potency |

|---|---|---|

| (S)-Propafenone | Beta-adrenoceptor blockade | Significantly more potent than (R)-enantiomer nih.govnih.gov |

| (R)-Propafenone | Beta-adrenoceptor blockade | Less potent than (S)-enantiomer nih.govnih.gov |

| (S)-Propafenone | Sodium channel blockade | Similar to (R)-enantiomer nih.gov |

| (R)-Propafenone | Sodium channel blockade | Similar to (S)-enantiomer nih.gov |

Computational Chemistry and Molecular Modeling Studies

Computational methods provide a powerful lens through which to investigate the molecular properties of this compound and its interactions with biological targets at an atomic level. These in silico approaches complement experimental studies and can offer predictive insights into the structure-activity relationships.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.comnih.gov By calculating the electron density, DFT can provide valuable information about a molecule's geometry, energy, and various electronic properties that are crucial for its reactivity and interaction with other molecules. mdpi.com

For this compound, a DFT analysis would involve calculating parameters such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. The MEP map would reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are critical for understanding non-covalent interactions with biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to predict the binding mode and affinity of a ligand to a protein target.

In the context of this compound, molecular docking simulations could be employed to investigate its interaction with key cardiac ion channels, such as sodium channels (e.g., Nav1.5), potassium channels (e.g., hERG, Kir2.x), and β-adrenergic receptors. A docking study of propafenone with the Kir2.2 channel has suggested that the molecule binds to the cytoplasmic domain, forming hydrogen bonds and hydrophobic interactions with specific amino acid residues. researchgate.net

For 4-Hydroxy Propafenone, the presence of the hydroxyl group would be a key consideration in docking simulations. This group could form additional hydrogen bonds with polar residues in the binding pocket of a target protein, potentially increasing the binding affinity compared to the parent compound. The location of the hydroxyl group at the 4-position would dictate the possible hydrogen bond donors and acceptors in the vicinity, thus influencing the preferred binding orientation. Such simulations could help to rationalize the observed pharmacological activity and guide the design of new analogs with improved properties.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds.

For propafenone and its analogs, QSAR studies have been conducted, particularly in the context of their activity as modulators of multidrug resistance. nih.govresearchgate.net A three-dimensional QSAR (3D-QSAR) study using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) on a series of propafenone-type modulators highlighted the importance of hydrophobicity for their activity. nih.gov

A QSAR analysis of 4-Hydroxy Propafenone analogs would involve synthesizing a series of related compounds with variations in their chemical structure and measuring their biological activity. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These descriptors can include electronic, steric, hydrophobic, and topological parameters. Statistical methods are then used to build a model that correlates these descriptors with the observed activity. Such a model could provide valuable insights into the key structural features required for the desired pharmacological effect and could be used to guide the optimization of lead compounds.

Interaction with Drug Transporters (e.g., P-glycoprotein) and Efflux Mechanisms

The interaction of this compound with drug transporters, particularly the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), is a critical aspect of its pharmacokinetic profile. P-glycoprotein is an efflux pump that actively transports a wide variety of substrates out of cells, thereby influencing drug absorption, distribution, and elimination. The parent compound, propafenone, and its metabolites are known to interact with P-gp, which can lead to significant drug-drug interactions.

While direct and extensive research specifically on the 4-hydroxy metabolite is limited, the behavior of propafenone and its other major metabolites provides a strong framework for understanding its likely interactions with P-gp. Propafenone itself, along with its primary metabolites 5-hydroxypropafenone and N-desalkylpropafenone, have been identified as inhibitors of human P-glycoprotein. nih.gov This inhibitory action is clinically relevant, as it can affect the plasma concentrations of co-administered drugs that are P-gp substrates, such as digoxin (B3395198). nih.gov

Studies have shown that while propafenone and N-desalkylpropafenone are not transported by P-glycoprotein, the 5-hydroxypropafenone metabolite is a substrate of this efflux pump. nih.gov This indicates that the metabolic conversion of propafenone can alter its interaction with P-gp from being solely an inhibitor to also being a substrate for transport.

The inhibitory potential of propafenone and its metabolites on P-gp has been quantified, with propafenone itself being the most potent inhibitor among the studied compounds. nih.gov The following table summarizes the half-maximal inhibitory concentrations (IC50) for propafenone and its major metabolites against P-glycoprotein-mediated digoxin transport.

| Compound | IC50 (µM) for P-glycoprotein Inhibition |

|---|---|

| Propafenone | 6.8 |

| 5-Hydroxypropafenone | 19.9 |

| N-desalkylpropafenone | 21.3 |

Regarding the 4-hydroxy metabolite, insights can be drawn from structure-activity relationship studies of propafenone analogs. Research has indicated that the presence of a hydroxyl group, acting as a hydrogen bond acceptor, can enhance the inhibitory activity of propafenone-related compounds on P-glycoprotein. nih.gov Specifically, propafenone analogs featuring a 4-hydroxy-4-piperidine moiety have demonstrated a significantly higher P-gp inhibitory activity than would be predicted based on their lipophilicity alone. nih.gov This increased affinity is thought to be due to the formation of a hydrogen bond with amino acid residues, such as Tyr310, within the P-gp binding site. nih.gov

Given these findings, it is plausible that the hydroxyl group of this compound also contributes to its interaction with P-glycoprotein, potentially enhancing its inhibitory capacity compared to non-hydroxylated analogs. However, without direct experimental data for the 4-hydroxy metabolite, its precise role as a substrate or its inhibitory potency relative to the 5-hydroxy metabolite remains to be fully elucidated.

Advanced Analytical Methodologies for 4 Hydroxy Propafenone Hydrochloride Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for the separation, identification, and quantification of 4-Hydroxy Propafenone (B51707) Hydrochloride and related compounds in various matrices. These methods offer the high resolution and sensitivity required for complex research applications, from pharmaceutical quality control to the analysis of biological samples.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of propafenone and its metabolites. taylorfrancis.comwjpmr.com Method development for research purposes focuses on achieving specificity, accuracy, and robustness. A common approach involves reversed-phase chromatography, which is well-suited for separating moderately polar compounds like 4-Hydroxy Propafenone. ijcrt.orgresearchgate.net

Development often begins with selecting an appropriate stationary phase, with C18 columns being a frequent choice. ijcrt.orgresearchgate.net The mobile phase composition is then optimized; typical mobile phases consist of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile (B52724), and an aqueous buffer like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer. ijcrt.orgresearchgate.netresearchgate.net Isocratic elution is often sufficient for simpler mixtures, while gradient elution may be employed for separating the parent drug from multiple metabolites in a single run. researchgate.netchromatographyonline.com Detection is commonly performed using a UV detector, with the wavelength selected based on the analyte's maximum absorbance, often around 246-250 nm for propafenone and its derivatives. ijcrt.orgresearchgate.net

Validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. ijcrt.orgresearchgate.net This process verifies parameters such as linearity, precision, accuracy, specificity, and robustness. researchgate.net For instance, a validated method demonstrated linearity for propafenone HCl in a concentration range of 1-5µg/ml with a high correlation coefficient (R² > 0.999). researchgate.net

Table 1: Examples of HPLC Method Parameters for Propafenone Analysis

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Stationary Phase | Eclipse XDB –C18 (150 x 4.6 mm, 5µm) ijcrt.org | Inertsil ODS-3V C18 researchgate.net |

| Mobile Phase | Methanol : 10mM Ammonium Acetate Buffer (70:30 v/v) ijcrt.org | Acetonitrile : Phosphate Buffer researchgate.net |

| Flow Rate | 1.0 mL/min ijcrt.org | 1.7 mL/min researchgate.net |

| Detection (UV) | 246 nm ijcrt.org | 210 nm researchgate.net |

| Column Temp. | 40°C ijcrt.org | Not Specified |

For applications requiring higher sensitivity and specificity, particularly in the analysis of biological samples, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique allows for the quantification of 4-Hydroxy Propafenone Hydrochloride at very low concentrations, often in the sub-ng/mL range. nveo.orgoup.com

In LC-MS/MS methods, chromatographic separation is followed by mass spectrometric detection, typically using an electrospray ionization (ESI) source in positive ion mode. nveo.orgoup.com The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity by monitoring a specific precursor-to-product ion transition for the analyte. nveo.orgoup.com For the closely related and major metabolite 5-Hydroxy Propafenone, common MRM transitions include m/z 358.2 → 116.2 and m/z 358.2 → 116.1. nveo.orgoup.com The use of a deuterated internal standard, such as Propafenone-d7, is common to ensure high accuracy and precision. nveo.org

These methods are characterized by short run times, often under 5 minutes, making them suitable for high-throughput analysis. Validation confirms excellent linearity over a wide concentration range, for example, 0.496 ng/mL to 504.079 ng/mL for 5-Hydroxy Propafenone, with precision and accuracy well within acceptable limits. nveo.org

Table 2: Representative LC-MS/MS Method Parameters for Hydroxy Propafenone Analysis

| Parameter | Method 1 nveo.org | Method 2 oup.com | Method 3 nih.gov |

|---|---|---|---|

| Chromatographic Column | Thermo Betabasic C8 | Hedera ODS-2 C18 | Chiral-AGP |

| Mobile Phase | Methanol:MilliQ water (80:20 v/v) with 0.1% formic acid | Methanol:5 mM ammonium acetate with 0.2% formic acid (68:32, v/v) | 10 mM ammonium acetate buffer (pH 4.1):2-propanol (100:0.9, v/v) |

| Flow Rate | 1.0 mL/min | 0.4 mL/min | 0.6 mL/min |

| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |

| MRM Transition (m/z) | 358.2 > 116.2 | 358.2 → 116.2 | 358 → 340 |

| Linear Range | 0.496 - 504.079 ng/mL | 0.5 - 400 ng/mL | 20 - 500 ng/mL |

| Lower Limit of Quantification | 0.490 ng/mL | 0.51 ng/mL | 20 ng/mL |

Propafenone and its hydroxylated metabolites possess a chiral center, meaning they exist as a pair of enantiomers. nih.gov Since enantiomers can exhibit different pharmacological activities, their separation and individual quantification are crucial. nih.gov Chiral chromatography is the primary technique used for this purpose, employing a chiral stationary phase (CSP) to differentiate between the enantiomers. phenomenex.com

Various CSPs are available, with polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose, being widely used. nih.govphenomenex.com For instance, a cellulose tris-3,5-dimethylphenyl carbamate (B1207046) column has been used to separate the enantiomers of the parent drug, propafenone. nih.gov Another successful separation of 5-Hydroxy Propafenone enantiomers was achieved using a Chiral-AGP (alpha-1-acid glycoprotein) column. nih.gov

The development of a chiral separation method involves optimizing the mobile phase to achieve adequate resolution. This often involves normal-phase solvents like hexane (B92381) and 2-propanol with a basic modifier like diethylamine, or reversed-phase conditions with buffered aqueous-organic mixtures. nih.govnih.gov The separation factor (α) and resolution factor (Rs) are key parameters used to evaluate the effectiveness of the enantiomeric separation.

Table 3: Chiral Separation Methods for Propafenone and its Metabolites

| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Separation Factor (α) | Resolution (Rs) | Reference |

|---|---|---|---|---|---|

| Propafenone Enantiomers | Cellulose tris-3,5-dimethylphenyl carbamate | Hexane: 2-propanol:diethylamine (90:10:0.4) | 1.14 | 0.80 | nih.gov |

| 5-OH-Propafenone Enantiomers | Chiral-AGP | 10 mM ammonium acetate buffer (pH 4.1)-2-propanol (100:0.9, v/v) | Not Reported | Not Reported | nih.gov |

High-Performance Thin-Layer Chromatography (HPTLC) is a powerful planar chromatographic technique that offers several advantages for pharmaceutical analysis, including cost-effectiveness, high sample throughput, and minimal solvent usage. nirmauni.ac.injpbs.in It has been successfully applied to the quantification of propafenone hydrochloride in pharmaceutical dosage forms. nirmauni.ac.innirmauni.ac.in

In HPTLC, the stationary phase is typically a high-performance silica (B1680970) gel 60 F254 plate. nirmauni.ac.innirmauni.ac.in A key step in method development is the optimization of the mobile phase to achieve a clear separation and a suitable retardation factor (Rf) for the analyte. A mobile phase system of chloroform, methanol, and acetic acid (e.g., 8:1.5:0.5 v/v/v) has proven effective for propafenone, yielding an Rf value of 0.72. nirmauni.ac.innirmauni.ac.in

Quantification is performed densitometrically by scanning the spots at a specific wavelength, such as 251 nm. nirmauni.ac.innirmauni.ac.in The method is validated for linearity, with a typical range for propafenone being 200-1000 ng/spot. nirmauni.ac.innirmauni.ac.in HPTLC is a reliable technique for routine quality control and can be adapted for the analysis of related substances like 4-Hydroxy Propafenone. nirmauni.ac.in

Spectroscopic Characterization Methods (e.g., UV-Vis, FT-IR, NMR, High-Resolution Mass Spectrometry)

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound.

UV-Visible (UV-Vis) Spectroscopy : This technique is routinely used for quantification in conjunction with HPLC and for preliminary identification. In an ethanol (B145695) solution, propafenone hydrochloride exhibits maximum absorbance (λmax) at approximately 248 nm and 304 nm. These absorbance maxima are characteristic of the chromophores within the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR provides information about the functional groups present in the molecule. The spectrum of propafenone hydrochloride is expected to show characteristic absorption bands corresponding to O-H (hydroxyl), N-H (secondary amine), C=O (ketone), aromatic C-H, and C-O (ether) stretching vibrations. An FT-IR spectrum of a sample should be consistent with that of a reference standard for positive identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR (¹H and ¹³C) is the most powerful technique for unambiguous structure determination. It provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the precise assignment of all atoms and confirmation of the position of the hydroxyl group on the phenyl ring that distinguishes 4-Hydroxy Propafenone from its isomers.

High-Resolution Mass Spectrometry (HRMS) : HRMS, often coupled with LC, provides a highly accurate mass measurement of the parent ion. This allows for the determination of the elemental composition, which is a critical step in confirming the identity of the compound and its metabolites. nih.gov Tandem MS (MS/MS) experiments further provide fragmentation patterns that serve as a structural fingerprint, enabling the differentiation of isomers and the elucidation of metabolite structures. nih.govnih.gov

Development of Robust and Specific Analytical Methods for In Vitro Study Sample Analysis

The analysis of samples from in vitro studies, such as metabolic stability assays or cell-based experiments, requires robust and specific analytical methods capable of handling complex biological matrices. The chromatographic techniques described previously are directly applicable and form the foundation for these assays. oup.comresearchgate.net

Method development prioritizes high sensitivity to detect low concentrations of the analyte and its metabolites, along with high selectivity to distinguish them from endogenous matrix components. oup.com LC-MS/MS is particularly well-suited for this purpose due to its superior sensitivity and specificity. oup.com

A critical component of the method is the sample preparation procedure, which aims to extract the analytes of interest and remove interfering substances like proteins and salts. researchgate.net Common techniques include:

Protein Precipitation (PPT) : A simple and rapid method where an organic solvent like methanol or acetonitrile is added to the sample to precipitate proteins, which are then removed by centrifugation. researchgate.netoup.com

Liquid-Liquid Extraction (LLE) : This technique separates compounds based on their differential solubilities in two immiscible liquids (e.g., an aqueous sample and an organic solvent). It can provide a cleaner extract than PPT.

Solid-Phase Extraction (SPE) : A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. The purified analyte is then eluted with a different solvent.

The chosen method must be validated to demonstrate its reliability for the specific matrix used in the in vitro study. oup.com This ensures that the data generated are accurate and reproducible, which is essential for making informed decisions in research and development.

Mechanistic Pharmacodynamic Investigations of 4 Hydroxy Propafenone Hydrochloride in Vitro Models

Electrophysiological Effects on Isolated Cardiac Tissues and Ion Channels

Specific data on the electrophysiological effects of 4-hydroxypropafenone hydrochloride on isolated cardiac tissues and ion channels are not detailed in the available literature. While the parent compound, propafenone (B51707), is known for its broad-spectrum antiarrhythmic actions through the blockade of various ion channels, the specific contributions of the 4-hydroxy metabolite to these effects remain largely uninvestigated. drugbank.comoup.comresearchgate.net

Sodium Channel Blockade Efficacy and Kinetics

There is no specific information available regarding the efficacy and kinetics of sodium channel blockade by 4-hydroxypropafenone hydrochloride. The primary antiarrhythmic effect of propafenone is attributed to its potent blockade of cardiac sodium channels. drugbank.comjacc.orgnih.gov The active metabolite 5-hydroxypropafenone (B19502) has been shown to possess sodium channel blocking activity similar to the parent compound. jacc.orgnih.gov However, equivalent studies detailing the potency and kinetics of 4-hydroxypropafenone are absent from the reviewed literature.

Effects on Other Cardiac Ion Channels (e.g., Calcium Channels, Potassium Channels)

Detailed studies on the effects of 4-hydroxypropafenone hydrochloride on other cardiac ion channels, such as calcium and potassium channels, are not available. Propafenone is known to inhibit L-type calcium currents at higher concentrations and various potassium currents, including the transient outward current (Ito) and the delayed rectifier potassium currents (IKr and IKs). oup.comnih.govnih.gov The metabolite 5-hydroxypropafenone also demonstrates effects on these channels. oup.comnih.gov However, the specific actions of 4-hydroxypropafenone on these critical cardiac ion channels have not been elucidated.

Comparative Pharmacodynamics with Parent Propafenone and Other Metabolites in Pre-clinical Systems

Direct comparative pharmacodynamic studies of 4-hydroxypropafenone with propafenone and its other metabolites, such as 5-hydroxypropafenone and N-depropylpropafenone, in pre-clinical systems are lacking. While studies have compared the electrophysiological effects of propafenone and its 5-hydroxy and N-depropyl metabolites, 4-hydroxypropafenone is not typically included in these comparisons. nih.govnih.gov Research indicates that the metabolic profile of propafenone shows significant interspecies differences, with 4'-hydroxypropafenone being a major metabolite in rats but not in humans, which may explain the limited focus on its pharmacodynamics in human-relevant models. nih.govtaylorandfrancis.comresearchgate.net

Receptor Binding Studies and Ligand-Target Interaction Profiling

Specific receptor binding studies and ligand-target interaction profiles for 4-hydroxypropafenone hydrochloride are not described in the available scientific literature. Such studies are crucial for understanding the molecular basis of a compound's pharmacological activity, but this information has not been published for the 4-hydroxy metabolite of propafenone.

Enzyme Mediated Drug Drug Interactions and Metabolic Cross Talk Relevant to 4 Hydroxy Propafenone

In Vitro Inhibition/Induction Potential of 4-Hydroxy Propafenone (B51707) on Cytochrome P450 Enzymes

The formation of hydroxylated propafenone metabolites is catalyzed by specific cytochrome P450 enzymes, a process that varies between species. In human liver microsomes, propafenone 5-hydroxylation is mediated by CYP2D6. nih.govontosight.ai In rat liver microsomes, however, it is the analogous enzyme, CYP2D2, that efficiently catalyzes the formation of 4'-hydroxypropafenone. nih.gov

While the enzymatic pathways leading to the formation of these metabolites are well-characterized, published data on the direct inhibitory or inductive effects of 4-hydroxypropafenone or 5-hydroxypropafenone (B19502) on various CYP450 enzymes is limited in the reviewed literature. Research has predominantly focused on the parent compound, propafenone, which is known to be an inhibitor of CYP2D6. g-standaard.nlinnovationsincrm.com

Modulation of Other Drug-Metabolizing Enzymes and Transporters by 4-Hydroxy Propafenone in Cell-Based or Recombinant Systems

Research using in vitro cell-based systems has demonstrated that the principal human metabolite, 5-hydroxypropafenone, interacts with the ATP-dependent efflux pump P-glycoprotein (P-gp, also known as ABCB1).

Studies conducted in Caco-2 cell monolayers, a model for the intestinal barrier, have shown that 5-hydroxypropafenone is both a substrate and an inhibitor of human P-glycoprotein. nih.gov It was observed that the transport of 5-hydroxypropafenone was polarized, with significantly greater translocation from the basal to the apical side, confirming it is a substrate for this efflux pump. nih.gov

Furthermore, 5-hydroxypropafenone, along with the parent drug and the N-desalkylpropafenone metabolite, inhibits P-gp-mediated transport of other drugs, such as digoxin (B3395198). nih.gov The inhibitory potency of 5-hydroxypropafenone was quantified, providing a basis for understanding its potential role in clinical drug-drug interactions involving P-gp substrates. nih.gov Another study using Madin-Darby canine kidney (MDCK) cell monolayers also concluded that 5-hydroxypropafenone is a possible substrate and an inhibitor of P-glycoprotein. drugbank.com

The table below summarizes the in vitro inhibitory effects of propafenone and its major metabolites on P-glycoprotein.

| Compound | Transporter | System | Probe Substrate | IC₅₀ (µM) | Reference |

|---|---|---|---|---|---|

| Propafenone | P-glycoprotein (P-gp) | Caco-2 Cells | Digoxin | 6.8 | nih.gov |

| 5-Hydroxypropafenone | P-glycoprotein (P-gp) | Caco-2 Cells | Digoxin | 19.9 | nih.gov |

| N-desalkylpropafenone | P-glycoprotein (P-gp) | Caco-2 Cells | Digoxin | 21.3 | nih.gov |

Mechanistic Insights into Metabolic Phenotype-Dependent Interactions in Experimental Models

The potential for 4-hydroxypropafenone (or its human analogue, 5-hydroxypropafenone) to cause drug-drug interactions is intrinsically linked to the metabolic phenotype of the individual, specifically their CYP2D6 enzyme activity. nih.gov The activity of CYP2D6 is subject to well-known genetic polymorphisms, leading to distinct population groups, including poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). nih.gov

In individuals with normal CYP2D6 function (EMs), propafenone is readily converted to 5-hydroxypropafenone, leading to significant plasma concentrations of this active metabolite. nih.govahajournals.org Conversely, in CYP2D6 PMs, this metabolic pathway is deficient, resulting in minimal to no formation of 5-hydroxypropafenone and consequently higher plasma concentrations of the parent drug, propafenone. nih.govahajournals.org

This metabolic divergence provides a clear mechanism for phenotype-dependent interactions:

Metabolite-Driven Interactions in EMs: Any clinically relevant interaction caused by 5-hydroxypropafenone, such as the inhibition of P-glycoprotein described in section 7.2, would manifest primarily in individuals with extensive CYP2D6 metabolism. In these patients, the concentrations of the metabolite are sufficient to potentially inhibit the clearance of co-administered P-gp substrates.

Parent Drug-Driven Interactions in PMs: In PMs, the lack of 5-hydroxypropafenone formation means that metabolite-driven interactions are unlikely. However, these individuals have elevated concentrations of the parent drug, propafenone. As propafenone is itself an inhibitor of CYP2D6 and P-gp, interactions mediated by the parent drug are more pronounced in this group. g-standaard.nlinnovationsincrm.com For example, the incidence of central nervous system side effects, which correlates with parent drug concentration, is higher in PMs. ahajournals.org

Experimental models using CYP2D6 inhibitors like quinidine (B1679956) have been used to simulate the PM phenotype in EM individuals. Co-administration of quinidine with propafenone in EMs leads to a significant increase in propafenone plasma levels and a concurrent decrease in 5-hydroxypropafenone levels. nih.gov This pharmacologically induced "phenocopying" confirms that the balance between parent drug and active metabolite is critically dependent on CYP2D6 activity and that interactions can be modulated by this genetic variance. nih.gov

Emerging Research Avenues for 4 Hydroxy Propafenone Hydrochloride

Investigations into Uncharacterized or Non-Canonical Metabolic Pathways

The primary metabolic pathways of propafenone (B51707), leading to the formation of 4-hydroxy propafenone via the CYP2D6 enzyme and N-depropylpropafenone via CYP3A4 and CYP1A2, are well-documented. nih.govresearchgate.net However, research has revealed non-linear kinetics in the formation of its metabolites, suggesting that metabolic processes beyond the canonical pathways may play a significant role. nih.gov

Studies have shown that after oral administration, the dose-corrected area under the serum concentration-time curve for propafenone metabolites is larger than after intravenous dosing. nih.gov This observation points to the existence of saturable, or capacity-limited, processes. One hypothesis for this non-linearity is the potential for saturable biliary excretion of the metabolites. nih.gov This suggests that at higher concentrations, the typical elimination pathways may become overwhelmed, possibly leading to the involvement of alternative, less characterized metabolic or clearance routes. Further investigation into these non-canonical pathways, including potential phase II conjugation reactions not yet fully characterized and the role of specific efflux transporters, is a key area of emerging research.

Advanced Spectroscopic and Imaging Techniques for Subcellular Localization Studies

Understanding where a metabolite is localized within a cell is crucial to understanding its mechanism of action. Advanced analytical techniques are now making it possible to visualize the subcellular distribution of drug metabolites with unprecedented detail.

One such powerful technology is Nanostructure-Initiator Mass Spectrometry (NIMS). acs.org NIMS is a matrix-free imaging technique that offers high sensitivity and spatial resolution, limited only by the size of the laser spot rather than the crystal size of a matrix. acs.org It has been successfully used to detect metabolites in the yoctomole (10⁻²⁴) range and has been demonstrated with propafenone itself. acs.org A key advantage of NIMS is its ability to perform imaging directly from thin tissue slices without extensive sample preparation, which minimizes background noise and improves data fidelity. acs.org This allows researchers to resolve anatomical features based on changes in the ion profile, offering a direct method to study the accumulation of 4-hydroxy propafenone in specific organelles or cellular compartments. acs.org Furthermore, related research has employed advanced live-imaging microscopy to assess the subcellular localization of proteins affected by propafenone, highlighting the utility of high-resolution imaging in this field. researchgate.net

Integration of Multi-Omics Data for Systems-Level Understanding of Metabolism and Action

To fully comprehend the biological impact of 4-hydroxy propafenone, researchers are moving beyond single-pathway analyses to a more holistic, systems-level approach. This involves the integration of multiple types of "omics" data, such as genomics, transcriptomics, proteomics, and metabolomics. nih.govfrontiersin.org A systems biology approach can help unravel the complex interplay between an individual's genetic makeup, gene expression, protein function, and metabolic state, which collectively determine the response to a drug and its metabolites. nih.govfrontiersin.org

For 4-hydroxy propafenone, this approach is particularly relevant for understanding the significant inter-individual variability in its plasma concentrations. Integrating pharmacogenomic data, especially concerning the highly polymorphic CYP2D6 gene, with metabolomic profiles can create predictive models of metabolite formation. nih.govnih.govnih.gov By combining these datasets, researchers can build molecular process models that represent not just the primary metabolic pathway but also the downstream effects and feedback loops. nih.gov For example, integrating transcriptomics and metabolomics could reveal how different levels of 4-hydroxy propafenone perturb various metabolic pathways within cardiac cells, offering insights that bridge the gap from genotype to phenotype. nih.gov

Development of Novel Research Probes and Pharmacological Tools for Mechanistic Elucidation

To dissect the precise molecular interactions of 4-hydroxy propafenone, scientists are developing and utilizing novel chemical and pharmacological tools. These tools allow for a more targeted investigation of its mechanism of action.

One avenue of research involves the synthesis and testing of propafenone analogs. nih.gov By systematically modifying the structure of the parent compound, researchers can create a series of related molecules with varying potencies and selectivities. Studying these analogs helps to identify the specific chemical moieties responsible for interacting with biological targets. For instance, a preliminary study of five propafenone analogs showed a wide range of activity, suggesting that specific structural interactions, rather than non-specific effects, are at play. nih.gov One analog proved to be twice as potent as propafenone, providing a promising tool for further investigation. nih.gov

Another powerful approach is the use of the individual stereoisomers (enantiomers) of propafenone as distinct pharmacological tools. Propafenone is administered as a racemic mixture of S- and R-enantiomers. nih.gov Research has shown that these enantiomers can have different pharmacological properties. For example, while both enantiomers block sodium channels with similar potency, R-propafenone is a more potent inhibitor of the Ryanodine Receptor 2 (RyR2), a critical calcium release channel in cardiac cells. ahajournals.org By using the S- and R-enantiomers as separate probes, researchers were able to demonstrate that the suppression of spontaneous calcium elevations was attributable to the RyR2-blocking properties of the R-enantiomer, a level of mechanistic detail not achievable by studying the racemic mixture alone. ahajournals.org

Table 1: Detailed Research Findings

| Section | Research Area | Key Findings | Citations |

|---|---|---|---|

| 8.1 | Uncharacterized Metabolic Pathways | The pharmacokinetics of propafenone metabolites are non-linear, particularly after oral administration. This suggests the involvement of saturable processes, with evidence pointing towards capacity-limited biliary excretion as a potential mechanism. | nih.gov |

| 8.2 | Advanced Imaging Techniques | Nanostructure-Initiator Mass Spectrometry (NIMS) is a high-resolution, matrix-free technique capable of imaging metabolite distribution directly from tissue slices and has been demonstrated with propafenone. | acs.org |

| 8.3 | Multi-Omics Integration | A systems biology approach, integrating pharmacogenomics (e.g., CYP2D6 variants), metabolomics, and other omics data, can provide a holistic understanding of the factors causing inter-individual variability in metabolite levels and action. | nih.govnih.govnih.govnih.gov |

| 8.4 | Novel Research Probes | The use of individual enantiomers (R- and S-propafenone) as distinct tools has allowed for the mechanistic separation of effects on sodium channels versus RyR2 calcium channels. The development of synthetic analogs helps to probe specific structure-activity relationships. | nih.govahajournals.org |

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying 4-Hydroxy Propafenone Hydrochloride in pharmaceutical formulations?

- Methodological Answer : High-performance thin-layer chromatography (HPTLC) with silica gel 60 F254 plates and a mobile phase of chloroform–methanol–acetic acid (7.9:2:0.1, v/v/v) is a validated stability-indicating method. Detection at 316 nm provides linear calibration (0.1–3.2 µg/spot, r² = 0.9987) with LOD/LOQ of 0.02/0.08 µg/spot. For forced degradation studies (hydrolysis, oxidation, photolysis), GC-MS identifies degradation products, ensuring specificity and reproducibility .

Q. How is the mechanism of action of this compound characterized in cardiac arrhythmia models?

- Methodological Answer : Electrophysiological assays in animal models (e.g., rat AHF models) evaluate sodium channel blockade (Class 1c effect) via QRS/PR interval prolongation. Beta-blocking activity (Class II) is assessed using isoproterenol-induced tachycardia suppression. In vivo studies measure refractory period extension in atrial/ventricular tissues and accessory pathways (e.g., WPW syndrome models) .

Q. What in vivo models are validated for studying the pharmacodynamics of this compound?

- Methodological Answer : Acute heart failure (AHF) models in rats involve femoral vein infusion of propafenone hydrochloride (20 mL/h, single dose) to induce arrhythmias. Cardiac function parameters (e.g., ejection fraction, heart rate variability) are monitored via echocardiography or MALDI-TOF MSI for metabolic profiling .

Advanced Research Questions

Q. How do researchers address the stereoselective disposition of this compound in pharmacokinetic studies?

- Methodological Answer : Chiral separation techniques (e.g., enantioselective HPLC) quantify R- and S-isomers. The S-isomer exhibits higher beta-blocking potency due to slower CYP2D6-mediated 5-hydroxylation. Steady-state S/R plasma ratios (~1.7) are validated using racemic formulations, with dose-independent pharmacokinetics confirmed across 225–425 mg extended-release capsules .

Q. What experimental design strategies optimize sustained-release formulations of this compound?

- Methodological Answer : Central composite design (CCD) with response surface methodology (RSM) optimizes hydroxypropyl methylcellulose (HPMC) and lactose ratios. Key factors include cumulative release rate (12-hr target: 80–90%). Validated formulations show <6% bias between predicted/observed release profiles, ensuring bioavailability comparable to immediate-release tablets .

Q. How can contradictions in clinical efficacy data between this compound and other antiarrhythmics be resolved?

- Methodological Answer : Meta-analyses (e.g., random-effects models) compare endpoints like conversion rates for atrial fibrillation and adverse event profiles. Subgroup analyses account for CYP2D6 polymorphism effects (e.g., poor vs. extensive metabolizers) and enantiomer-specific beta-blockade. Sensitivity analyses exclude studies with high heterogeneity (I² >50%) .

Q. What protocols ensure stability and purity of this compound under stress conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.